3-Methyl-1-penten-4-yn-3-ol

Descripción

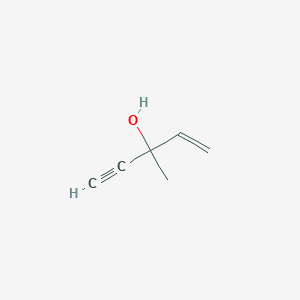

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylpent-1-en-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-4-6(3,7)5-2/h1,5,7H,2H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBATUBQIYXCZPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309857 | |

| Record name | 3-Methyl-1-penten-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3230-69-1 | |

| Record name | 3-Methyl-1-penten-4-yn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3230-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Penten-4-yn-3-ol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3230-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-1-penten-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpent-1-en-4-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methyl 1 Penten 4 Yn 3 Ol

Established Synthetic Pathways and Their Mechanistic Underpinnings

Calcium-Mediated Synthesis via Nucleophilic Addition of Acetylene (B1199291) to Methyl Vinyl Ketone

A primary industrial method for synthesizing 3-methyl-1-penten-4-yn-3-ol involves the calcium-mediated nucleophilic addition of acetylene to methyl vinyl ketone. chemicalbook.com This reaction is typically carried out in liquid ammonia (B1221849). chemicalbook.com

Mechanism:

The reaction proceeds through the formation of calcium acetylide, which acts as the nucleophile. chemicalbook.com

Formation of Calcium Acetylide: Metallic calcium is dissolved in liquid ammonia, and acetylene gas is bubbled through the solution. The calcium reacts with acetylene to form calcium acetylide (CaC₂). chemicalbook.com

Nucleophilic Attack: The acetylide anion, a potent nucleophile, then attacks the electrophilic carbonyl carbon of methyl vinyl ketone. chemicalbook.commasterorganicchemistry.com This addition reaction breaks the carbon-oxygen pi bond, forming an alkoxide intermediate. libretexts.org

Protonation: The reaction mixture is subsequently neutralized with a weak acid, such as acetic acid, to protonate the alkoxide and yield the final product, this compound. chemicalbook.com

This process, conducted at low temperatures (around -55°C to -60°C), can achieve a yield of approximately 71% based on methyl vinyl ketone. chemicalbook.com

Other Acetylenic Alcohol Synthesis Routes Adapted for this compound

Beyond the calcium-mediated route, other established methods for synthesizing acetylenic alcohols can be adapted for this compound.

Grignard Reaction: This classic method involves the reaction of an organomagnesium halide (Grignard reagent) with a ketone. organic-chemistry.orgorganicchemistrytutor.com For the synthesis of this compound, ethynylmagnesium bromide would be reacted with methyl vinyl ketone. mdpi.com The Grignard reagent, prepared by reacting acetylene with a suitable Grignard reagent like ethylmagnesium bromide, acts as the nucleophile, attacking the carbonyl carbon of the ketone. organic-chemistry.orgmdpi.com Subsequent workup with a proton source yields the desired tertiary alcohol. organicchemistrytutor.comyoutube.com

Favorskii Reaction: While classically known for the rearrangement of α-halo ketones, the Favorskii reaction framework can be applied to the synthesis of acetylenic alcohols. This involves the reaction of a ketone with an acetylide in the presence of a base. In this context, methyl vinyl ketone would be treated with an alkali metal acetylide (e.g., sodium acetylide or lithium acetylide) in a suitable solvent.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis, thereby minimizing waste and production costs.

Key parameters that can be adjusted include:

Temperature: The calcium-mediated synthesis is highly exothermic and requires careful temperature control to prevent side reactions and polymerization of the reactants and products. chemicalbook.com Maintaining a low temperature is critical for achieving high yields. chemicalbook.com

Solvent: Liquid ammonia is the preferred solvent for the calcium-mediated reaction due to its ability to dissolve both the reactants and the intermediate calcium acetylide. chemicalbook.com The choice of solvent in other methods, such as the Grignard reaction (typically tetrahydrofuran (B95107) or diethyl ether), can also significantly impact reaction rates and yields. mdpi.comyoutube.com

Catalyst: In the calcium-mediated synthesis, the purity and form of the calcium metal can influence the reaction's efficiency. For other routes, the choice of base or Lewis acid catalyst can be critical.

Reactant Stoichiometry: The molar ratio of acetylene to methyl vinyl ketone is a key factor. An excess of acetylene is often used to ensure complete conversion of the ketone and to suppress potential side reactions.

| Parameter | Condition | Effect on Yield/Selectivity |

| Temperature | Low (-60°C to -55°C) | Minimizes side reactions and polymerization, increasing yield. chemicalbook.com |

| Solvent | Liquid Ammonia | Effectively dissolves reactants and intermediates, facilitating the reaction. chemicalbook.com |

| Catalyst | Metallic Calcium | Forms the necessary calcium acetylide nucleophile. chemicalbook.com |

| Reactant Ratio | Excess Acetylene | Drives the reaction to completion and reduces byproducts. |

Research into Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, research is ongoing to develop more environmentally benign methods for synthesizing this compound. unibo.it

Key areas of investigation include:

Alternative Solvents: Replacing volatile and hazardous solvents like liquid ammonia with greener alternatives is a major goal. Research into the use of ionic liquids or deep eutectic solvents is a promising avenue.

Catalyst Development: The development of more efficient and recyclable catalysts could reduce waste and energy consumption. This includes exploring solid-supported catalysts that can be easily separated from the reaction mixture.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. This involves minimizing the formation of byproducts.

Alternative Acetylene Sources: The use of calcium carbide as a solid, safer, and more manageable source of acetylene is being explored to avoid the hazards associated with handling high-pressure acetylene gas. rsc.org

One notable advancement is the use of acidic ionic liquids as catalysts for the subsequent allylic rearrangement of this compound. chemicalbook.com These ionic liquids are non-volatile, can be easily separated from the product, and can be recycled, offering a greener alternative to traditional acid catalysts like sulfuric acid. dokumen.pub

Challenges and Advancements in Industrial-Scale Production Methodologies

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges:

Heat Management: The high exothermicity of the reaction requires robust cooling systems to maintain optimal temperatures and prevent runaway reactions. chemicalbook.com

Handling of Hazardous Materials: The use of metallic calcium, liquid ammonia, and acetylene necessitates stringent safety protocols and specialized equipment. chemicalbook.com

Product Instability: this compound and its subsequent rearrangement products are heat-sensitive and can polymerize, requiring careful handling and storage. chemicalbook.com

Waste Management: The industrial process can generate significant aqueous waste streams that require treatment and disposal.

Advancements in industrial production are focused on addressing these challenges:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems can offer better temperature control, improved safety, and higher throughput.

Process Automation: Automation of the manufacturing process can enhance safety by minimizing operator exposure to hazardous materials and ensure consistent product quality.

Catalyst Recovery and Recycling: Implementing efficient methods for recovering and recycling catalysts, such as the acidic ionic liquids used in the rearrangement step, can significantly reduce waste and improve the economic viability of the process. dokumen.pub

Mechanistic Studies of 3 Methyl 1 Penten 4 Yn 3 Ol Chemical Transformations

Allylic Rearrangement Processes of 3-Methyl-1-penten-4-yn-3-ol

Allylic rearrangements of this compound involve the migration of its hydroxyl group and a corresponding shift of the double bond. These processes are typically catalyzed by acids and can lead to the formation of isomeric α,β-unsaturated aldehydes or ketones.

Acid-Catalyzed Rearrangements to Isomeric Enynols and Enynals

Under acidic conditions, this compound undergoes allylic rearrangement to produce an isomeric mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. chemicalbook.com This transformation is a key step in the synthesis of various fine chemicals. The reaction can be catalyzed by traditional acids like sulfuric acid or by more modern catalysts such as acidic ionic liquids. chemicalbook.com For instance, the use of [HNMP]HSO4, an acidic ionic liquid, has been shown to be effective, increasing the proportion of the cis isomer. chemicalbook.com

Further rearrangement of the intermediate enynol can lead to the formation of α,β-unsaturated aldehydes, specifically a mixture of (E)- and (Z)-3-methyl-2-penten-4-ynal. mdpi.com This subsequent transformation is a type of Meyer-Schuster rearrangement. mdpi.com The reaction can be carried out in the presence of various catalysts, including perrhenate (B82622) and molybdenum(VI) complexes. mdpi.com

Detailed Analysis of Meyer-Schuster and Rupe-Kambli Type Rearrangement Pathways

The acid-catalyzed rearrangement of α-acetylenic alcohols, such as this compound, can proceed through two primary pathways: the Meyer-Schuster rearrangement and the Rupe-Kambli rearrangement. mdpi.comdrugfuture.comdrugfuture.comwikipedia.org

The Meyer-Schuster rearrangement involves the acid-catalyzed isomerization of secondary and tertiary α-acetylenic alcohols to α,β-unsaturated carbonyl compounds. drugfuture.comdrugfuture.comwikipedia.org For a terminal alkyne like this compound, this pathway typically yields an α,β-unsaturated aldehyde. mdpi.comwikipedia.org The mechanism proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxy group to form an allene (B1206475) intermediate. wikipedia.orgorganicreactions.org Tautomerization of this intermediate then leads to the final α,β-unsaturated carbonyl product. wikipedia.orgorganicreactions.org

The Rupe-Kambli rearrangement , conversely, is a competing reaction that occurs with tertiary α-acetylenic alcohols containing a terminal alkyne. drugfuture.comdrugfuture.comwikipedia.org This pathway leads to the formation of α,β-unsaturated ketones instead of the expected aldehydes. drugfuture.comdrugfuture.comwikipedia.org The Rupe reaction proceeds through an enyne intermediate. wikipedia.org

For this compound, the Meyer-Schuster pathway leading to 3-methyl-2-penten-4-ynal is a significant transformation. mdpi.com

Factors Influencing Regioselectivity and Stereoselectivity in Rearrangements

The regioselectivity and stereoselectivity of the allylic rearrangements of this compound are influenced by several factors, including the catalyst system, solvent, and reaction temperature.

In the rearrangement to 3-methyl-2-penten-4-ynal, the choice of catalyst and solvent plays a crucial role in determining the yield and the E/Z ratio of the product. mdpi.com For example, using a tetrabutylammonium (B224687) perrhenate (NBu4ReO4)/p-TsOH catalyst system in dichloromethane (B109758) at room temperature, a 1:4 E/Z mixture of 3-methyl-penta-2-en-4-ynal was obtained in 46% yield. mdpi.com Altering the reaction conditions, such as increasing the temperature or changing the solvent, can lead to a decrease in yield. mdpi.com

The following table summarizes the effect of different catalytic systems on the rearrangement of a related compound, 3-methyl-1,4-pentadiyne-3-ol, to an E/Z-mixture of 3-methyl-2-penten-4-ynal, highlighting the influence of reaction parameters on the outcome.

| Catalyst System | Solvent | Temperature (K) | Reaction Time (h) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|---|

| Bu4NReO4/p-TsOH (15 mol%) | Dichloromethane | Room Temp | 20 | 46 | 1:4 |

| MoO2(acac)2/DMSO | Toluene | 373 | - | - | - |

| MoO2(acac)2/DBSO | 1,2-Dichlorobenzene | 373 | - | - | - |

Catalytic Hydrogenation Reactions and Selectivity Control

The presence of both a double bond (alkene) and a triple bond (alkyne) in this compound allows for selective hydrogenation, a critical process for producing partially saturated derivatives.

Research on Selective Partial Hydrogenation of Alkyne and Alkene Moieties

The selective hydrogenation of the alkyne or alkene functionality in enyne systems is a significant challenge in catalysis. nih.gov The goal is often to reduce the alkyne to an alkene without affecting the existing double bond or further reducing the newly formed alkene to an alkane. nih.gov This is particularly important in the synthesis of fine chemicals where specific isomers are desired. nih.gov

For compounds like this compound, partial hydrogenation can yield valuable products. The stereoselective semi-hydrogenation of the alkyne to a cis-alkene is a common objective. nih.gov This can be achieved using specific catalysts that favor the formation of the Z-isomer.

Influence of Catalyst Design on Hydrogenation Outcomes

The design of the catalyst is paramount in controlling the selectivity of hydrogenation reactions. researchgate.netrsc.org For the selective hydrogenation of alkynes to alkenes, palladium-based catalysts are widely used. researchgate.netethz.ch However, to prevent over-hydrogenation to the alkane, these catalysts are often "poisoned" or modified.

Lindlar's catalyst , which consists of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline (B57606), is a classic example used for the syn-addition of hydrogen to an alkyne, resulting in a cis-alkene. libretexts.org The quinoline deactivates the catalyst just enough to prevent the reduction of the alkene. libretexts.org

The choice of metal, support, and promoters all influence the catalyst's activity and selectivity. researchgate.netgoogle.com For instance, the addition of a second metal to a monometallic palladium catalyst can improve selectivity. researchgate.net The nature of the support, such as alumina (B75360) or activated carbon, also plays a role. researchgate.net Furthermore, factors like the metal loading and the presence of electron-deficient species on the catalyst surface can affect the conversion and selectivity of the desired product. researchgate.net

The table below illustrates various catalyst systems and their typical applications in selective hydrogenation, which are relevant to the transformation of enynes like this compound.

| Catalyst | Support | Promoter/Poison | Typical Outcome for Alkynes |

|---|---|---|---|

| Palladium | CaCO3 | Lead Acetate, Quinoline (Lindlar's Catalyst) | cis-Alkene |

| Palladium | Alumina (γ-Al2O3) | - | Alkane (full hydrogenation) |

| Palladium | Activated Carbon | - | Alkane (full hydrogenation) |

| Nickel | - (Raney Nickel) | - | Alkane (full hydrogenation) |

| Platinum | - (PtO2, Adams' catalyst) | - | Alkane (full hydrogenation) |

Hydrosilylation Reactions of this compound

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process for producing organosilicon compounds. In the case of this compound, this reaction can potentially occur at either the carbon-carbon double bond or the carbon-carbon triple bond, leading to questions of chemoselectivity, regioselectivity, and stereoselectivity.

The hydrosilylation of alkynes and alkenes is most commonly catalyzed by transition metal complexes, particularly those of platinum. chemistrysteps.com The prevalent mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. chemistrysteps.com This catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: The hydrosilane (H-SiR₃) oxidatively adds to the low-valent metal center (e.g., Pt(0)), forming a metal-hydride and a metal-silyl species.

Alkyne Coordination: The alkyne moiety of the enynol coordinates to the metal complex.

Migratory Insertion: The coordinated alkyne inserts into either the metal-hydride (M-H) bond or the metal-silyl (M-Si) bond. Insertion into the M-H bond is typically favored.

Reductive Elimination: The resulting vinyl-metal complex undergoes reductive elimination, releasing the vinylsilane product and regenerating the active catalyst.

While platinum catalysts are widely used, complexes of other transition metals like rhodium and ruthenium are also effective for hydrosilylation reactions. uni-halle.de For rhodium catalysts such as the Wilkinson-type complex, several mechanistic pathways have been investigated, including the Chalk-Harrod (CH) and modified Chalk-Harrod (mCH) mechanisms. uni-halle.de Theoretical studies suggest that for alkenes, the mCH or a double hydride (DH) mechanism may be operative. uni-halle.de

In the hydrosilylation of terminal alkynes like this compound, the addition of the silyl (B83357) group can occur at either the terminal carbon (α-position) or the internal carbon (β-position) of the triple bond. The stereochemistry of the resulting vinylsilane is also critical, with syn-addition leading to an E-alkene and anti-addition resulting in a Z-alkene.

Research on the hydrosilylation of various propargylic alcohols using a platinum catalyst system (PtCl₂/XPhos) has shown a strong preference for specific regio- and stereoisomers. nih.govqub.ac.ukrsc.org The reaction consistently yields the β-regioisomer with high selectivity. qub.ac.uk Furthermore, the stereochemical outcome is exclusively the E-isomer, indicating a clean syn-addition of the hydrosilane across the triple bond. qub.ac.uk This high selectivity is observed across a wide range of propargylic alcohols, including tertiary alcohols, and is tolerant of various functional groups. nih.govqub.ac.uk

Based on these findings with analogous tertiary propargylic alcohols, the hydrosilylation of this compound is predicted to proceed with high selectivity for the alkyne over the alkene, affording the β-(E)-vinylsilane product.

| Substrate (Analog) | Catalyst | Product | Yield (%) | Regio-/Stereo-selectivity | Reference |

|---|---|---|---|---|---|

| 1-Ethynylcyclohexan-1-ol | PtCl₂/XPhos | (E)-1-(2-(triethylsilyl)vinyl)cyclohexan-1-ol | 95 | Single β-(E) isomer observed | nih.govqub.ac.uk |

| 3-Methyl-1-pentyn-3-ol | PtCl₂/XPhos | (E)-3-methyl-1-(triethylsilyl)pent-1-en-3-ol | 98 | Single β-(E) isomer observed | nih.govqub.ac.uk |

Oxidative Transformations of this compound

The oxidation of this compound can be complex due to the presence of three oxidizable functional groups: a tertiary alcohol, a double bond, and a triple bond. The outcome of the oxidation depends heavily on the reagent and reaction conditions used.

Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. Oxidation, if forced with strong oxidizing agents and harsh conditions (e.g., heat, strong acid), typically proceeds via cleavage of carbon-carbon bonds. stackexchange.com

The alkene and alkyne moieties, however, are readily oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can lead to oxidative cleavage of these unsaturated bonds.

With Potassium Permanganate (KMnO₄): Under harsh conditions (acidic or basic with heat), KMnO₄ will cleave both the double and triple bonds. The vinyl group would be expected to cleave, potentially forming formaldehyde (B43269) and a carboxylic acid. The alkyne can be cleaved to form two carboxylic acids. libretexts.org Under milder, neutral conditions, permanganate oxidation of alkynes can lead to the formation of diones. libretexts.org

With Ozone (O₃): Ozonolysis followed by an appropriate work-up will also cleave the unsaturated bonds. Reductive ozonolysis of the vinyl group would yield formaldehyde and a ketone. Ozonolysis of the terminal alkyne would cleave the bond to produce a carboxylic acid and, ultimately, carbon dioxide.

Due to the resistance of the tertiary alcohol to oxidation, selective oxidation of the double or triple bond may be possible under carefully controlled, mild conditions. For example, syn-dihydroxylation of the double bond can be achieved with cold, alkaline KMnO₄ to form a triol-alkyne. chemistrysteps.com However, overoxidation and cleavage are significant risks with powerful oxidants like permanganate. chemistrysteps.com

Investigation of Reactions with Organometallic Species (e.g., Ruthenium Vinyl Carbene)

Ruthenium carbene complexes are renowned for their role as catalysts in olefin and enyne metathesis. The key intermediates in enyne metathesis are ruthenium vinyl carbenes, which are formed by the reaction of a ruthenium alkylidene with an alkyne.

The reaction of this compound, as a substituted propargyl alcohol, with a ruthenium vinyl carbene is expected to follow mechanistic pathways established for similar substrates. A study involving the reaction of a ruthenium vinyl carbene complex with various propargyl alcohols revealed a tandem reaction sequence involving the insertion of the alkyne followed by an intramolecular 1,2-migration. This process leads to the formation of ten-membered η²-olefin coordinated ruthenacycles.

The proposed mechanism involves:

[2+2] Cycloaddition: The alkyne moiety of the propargyl alcohol undergoes a regioselective [2+2] cycloaddition with the ruthenium carbene.

Ring Opening: The resulting metallacyclobutene intermediate opens to form a new ruthenium vinyl carbene intermediate.

1,2-Migration: One of the substituents on the carbinol carbon migrates to the adjacent carbon atom.

Cyclization: The hydroxyl group coordinates to the ruthenium center, leading to the final ruthenacycle.

The migratory aptitude of the substituents on the carbinol carbon was found to follow the order H > Phenyl > Methyl. For this compound, the substituents are methyl and vinyl. Based on established trends, the vinyl group would be expected to have a migratory aptitude similar to or greater than phenyl, suggesting it would likely migrate in preference to the methyl group. This reaction highlights the complex cascade transformations that can be initiated by the interaction of organometallic species with the multifunctional enynol substrate.

Catalysis Research Involving 3 Methyl 1 Penten 4 Yn 3 Ol

Homogeneous Catalysis Applications

Homogeneous catalysts, which exist in the same phase as the reactants, offer high selectivity and activity for the transformation of 3-methyl-1-penten-4-yn-3-ol.

Palladium-Based Catalysts for Hydrogenation and Related Reactions

Palladium catalysts are widely studied for the selective hydrogenation of the triple or double bonds in this compound. scientificlabs.co.uksigmaaldrich.com The efficiency and selectivity of these catalysts are crucial for obtaining desired products. For instance, the partial hydrogenation of the alkyne group is a key step in the synthesis of various fine chemicals.

Research has evaluated different palladium catalysts for the hydrogenation of this compound under continuous-flow liquid-phase conditions. sigmaaldrich.com A notable example is the use of a palladium-lead catalyst (a variation of the Lindlar catalyst) for selective hydrogenation. In one process, 3-methyl-4-penten-1-yn-3-ol was hydrogenated in methylene (B1212753) chloride in the presence of a palladium-lead catalyst, triethylamine, and an organic sulfur compound. google.com The reaction ceased after the absorption of one mole of hydrogen, indicating high selectivity towards the hydrogenation of the triple bond to a double bond, yielding 3-methyl-1,4-pentadien-3-ol. google.com

The selectivity of palladium catalysts can be influenced by modifiers. Studies on the hydrogenation of various alkynols, including this compound, have shown that ligand-modified palladium nanoparticles can achieve high selectivity to the corresponding alkenols, sometimes matching or exceeding the performance of traditional Lindlar catalysts. polimi.it Over a Pd-only catalyst, the selectivity to the desired alkenol from this compound was only 58%, whereas ligand-modified and Lindlar catalysts showed significantly higher selectivity. polimi.it

Table 1: Hydrogenation of this compound with a Palladium-Lead Catalyst

| Parameter | Value |

|---|---|

| Substrate | 384 grams of 3-methyl-4-penten-1-yn-3-ol |

| Solvent | 650 ml of methylene chloride |

| Catalyst | 20 grams of palladium-lead catalyst |

| Additives | 10 ml of triethylamine, 0.4 grams of 1,2-bis-(2-hydroxyethylthio)-ethane |

| Temperature | 20°C |

| Outcome | Absorption of 1 mole of hydrogen ceased, yielding 3-methyl-1,4-pentadiene-3-ol |

Data sourced from Google Patents. google.com

Perrhenate (B82622) and Molybdenum(VI) Catalysts in Rearrangement Reactions

The allylic rearrangement of tertiary α-acetylenic alcohols like this compound is an important industrial reaction, particularly in the synthesis of intermediates for Vitamin A. google.comasau.ru This rearrangement converts the tertiary alcohol into its primary isomers, (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. google.comchemicalbook.com

While this rearrangement is often acid-catalyzed, research has also explored the use of metal-oxo catalysts. Studies on the related compound 3-methyl-1,4-pentadiyne-3-ol have demonstrated the efficacy of perrhenate and molybdenum(VI) catalysts. mdpi.com For the rearrangement of 3-methyl-1,4-pentadiyne-3-ol, a catalyst system of tetrabutylammonium (B224687) perrhenate (NBu₄ReO₄) and p-toluenesulfonic acid (p-TsOH) in dichloromethane (B109758) was effective. mdpi.com The best results were achieved with 15 mol% of the rhenium catalyst at 273 K over 20 hours, yielding a 46% conversion to an E/Z mixture of 3-methyl-2-penten-4-ynal. mdpi.com Molybdenum(VI) catalysts, such as MoO₂(acac)₂, also catalyzed the rearrangement, although the stability of the product was an issue. mdpi.com These findings suggest the potential applicability of such catalyst systems for the rearrangement of this compound.

Table 2: Perrhenate-Catalyzed Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol

| Parameter | Condition/Result |

|---|---|

| Catalyst System | Tetrabutylammonium perrhenate (NBu₄ReO₄) / p-TsOH |

| Catalyst Loading | 15 mol% |

| Solvent | Dichloromethane |

| Temperature | 273 K |

| Reaction Time | 20 hours |

| Product | E/Z-mixture of 3-methyl-2-penten-4-ynal |

| Yield | 46% |

Data sourced from MDPI. mdpi.com

Group 10 Transition Metal Catalysts in Hydrosilylation Processes

Hydrosilylation, the addition of a silicon-hydrogen bond across a multiple bond, is a powerful tool in organic synthesis. Group 10 transition metals, particularly platinum, are highly effective catalysts for this process. researchgate.net The hydrosilylation of this compound has been studied using a platinum complex featuring a bulky N-heterocyclic carbene (NHC) ligand. researchgate.net

The reaction of this compound with dimethylphenylsilane (B1631080) was investigated using the platinum complex [Pt(IPr*OMe)(dvms)]. The study demonstrated that the reaction can be controlled to achieve selective monosilylation or bissilylation by adjusting the molar ratio of the reactants. researchgate.net With a 1:1 molar ratio of the alcohol to the silane, the reaction selectively occurred at the terminal alkyne group, yielding the corresponding silylated diene. When a 1:2 molar ratio was used, bissilylation occurred at both the alkyne and alkene functionalities. This highlights the high degree of control achievable with well-designed Group 10 catalysts. researchgate.net

Applications of Acidic Ionic Liquids as Catalysts for Allylic Rearrangement

Acidic ionic liquids have emerged as effective and reusable catalysts for the allylic rearrangement of this compound. chemicalbook.com This reaction is of significant industrial interest as it produces a mixture of cis- and trans-3-methyl-2-penten-4-yn-1-ol, with the cis-isomer being a key intermediate for vitamin A synthesis. google.comchemicalbook.com

Conventional acid catalysis with sulfuric acid can produce the desired isomers. chemicalbook.com However, acidic ionic liquids offer advantages in terms of catalyst separation and recycling. For example, [HNMP]HSO₄, an acidic ionic liquid formed from N-methyl-2-pyrrolidone (NMP) and sulfuric acid, has been successfully used. chemicalbook.com The use of such catalysts can achieve high yields (e.g., 86.6%) and good selectivity towards the desired cis-isomer (e.g., 85.1%). chemicalbook.com The ionic liquid catalyst can be recovered by washing with a suitable organic solvent and reused. chemicalbook.com

Heterogeneous Catalysis Studies with this compound

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous for industrial processes due to their ease of separation and recycling. In the context of this compound transformations, solid acid catalysts have been employed for the allylic rearrangement reaction.

A patent describes the use of solid acid ion-exchange resins, such as Amberlyst 36, as catalysts for the isomerization of this compound. google.com The reaction is typically carried out in a two-phase system, for example, using diisopropyl ether as an organic solvent and water. By heating a mixture of the alcohol in the organic solvent with the solid acid catalyst and water, a high conversion (98%) and yield (90%) of the rearranged products, E- and Z-3-methylpent-2-en-4-yn-1-ol, can be achieved. google.com The solid catalyst can be easily separated from the liquid phases by filtration for potential reuse. google.com

Table 3: Heterogeneous Catalysis for Allylic Rearrangement

| Parameter | Value |

|---|---|

| Substrate | 3-methylpent-1-en-4-yn-3-ol |

| Catalyst | 20 g Amberlyst 36 Dry (solid acid catalyst) |

| Solvent System | 100 ml water and 100 ml diisopropyl ether |

| Temperature | 328 K |

| Reaction Time | 5 hours |

| Conversion | 98% |

| Yield | 90% (E- and Z-3-methylpent-2-en-4-yn-1-ol) |

Data sourced from Google Patents. google.com

Principles of Catalyst Design and Performance Optimization for this compound Transformations

Optimizing the performance of catalysts for the transformation of a multifunctional substrate like this compound requires careful catalyst design. Key principles involve controlling selectivity, activity, and stability.

For hydrogenation reactions , the primary challenge is achieving chemoselectivity (triple vs. double bond) and stereoselectivity. In palladium catalysis, this is often achieved by modifying the active metal sites. The classic Lindlar catalyst (Pd/CaCO₃ poisoned with lead) deactivates the most active palladium sites to prevent over-hydrogenation. polimi.it A more modern approach involves using supported palladium nanoparticles modified with specific ligands. The choice of ligand can strategically block certain active sites, suppressing unwanted side reactions and enhancing selectivity towards the desired alkene product. polimi.it

In hydrosilylation processes catalyzed by Group 10 metals, the ligand environment around the metal center is paramount. For platinum catalysts, the use of sterically bulky N-heterocyclic carbene (NHC) ligands has been shown to be crucial. researchgate.net The precise tuning of the steric and electronic properties of the NHC ligand can significantly influence the catalyst's activity and selectivity, allowing for controlled reactions even with challenging internal alkynes and enabling selective mono- or bissilylation of enyne substrates like this compound. researchgate.net

For rearrangement reactions , catalyst choice dictates the reaction conditions and product distribution. While strong mineral acids can catalyze the allylic rearrangement, they can be difficult to separate and can lead to side reactions. The design of solid acid catalysts (e.g., ion-exchange resins) or acidic ionic liquids provides a solution by simplifying catalyst-product separation and improving catalyst reusability. google.comchemicalbook.com The performance of these catalysts can be optimized by tuning the acid strength, porosity (for solid catalysts), and the nature of the cation/anion (for ionic liquids) to maximize the yield of the desired isomer, particularly the industrially important Z-isomer. google.comchemicalbook.com

Advanced Applications of 3 Methyl 1 Penten 4 Yn 3 Ol in Organic Synthesis

As a Versatile Building Block for Complex Organic Molecules

3-Methyl-1-penten-4-yn-3-ol serves as a fundamental building block in the synthesis of a variety of intricate organic compounds. 103.213.246 Its utility stems from the reactivity of its vinyl, ethynyl (B1212043), and tertiary alcohol functional groups, which can be manipulated selectively under different reaction conditions. cymitquimica.comsigmaaldrich.com

A notable application of this compound is its role as a precursor in the synthesis of primary allenic amines and alcohols. 103.213.246chemicalbook.com This transformation is often achieved through an allylic rearrangement, where the tertiary alcohol is converted into a more reactive primary alcohol. sigmaaldrich.com Under acidic conditions, such as with sulfuric acid, this compound undergoes rearrangement to form its isomers, (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. sigmaaldrich.comchemicalbook.com These rearranged isomers are crucial intermediates that can be further converted to the desired allenic structures.

| Compound Name | CAS Number | Molecular Formula | Key Role |

| This compound | 3230-69-1 | C₆H₈O | Starting material |

| (Z)-3-Methyl-2-penten-4-yn-1-ol | 6153-05-5 | C₆H₈O | Rearrangement product, intermediate |

| (E)-3-Methyl-2-penten-4-yn-1-ol | 105-29-3 | C₆H₈O | Rearrangement product, intermediate |

Industrially, this compound and its rearranged products are significant intermediates in the synthesis of Vitamin A and other carotenoids. chembk.commdpi.com The Isler method, a well-known industrial process for producing Vitamin A acetate (B1210297), utilizes derivatives of this C6 building block. chemicalbook.com The synthesis involves reacting a C14 compound with a C6 unit derived from this compound. mdpi.com The resulting molecule undergoes hydrogenation and dehydration to yield Vitamin A. mdpi.com The (Z)-isomer of 3-methyl-2-penten-4-yn-1-ol is particularly noted as a useful intermediate for manufacturing astaxanthin, zeaxanthin, and other carotenoids. chemicalbook.com

In the pharmaceutical sector, this compound is employed as a building block for synthesizing compounds with potential therapeutic applications, including cytotoxic agents. 103.213.246103.213.246 It is specifically involved in the synthesis of the pluraflavin A aglycon, demonstrating its utility in constructing complex natural product frameworks. 103.213.246 The reactivity of its functional groups allows for the strategic formation of bonds necessary to build the core structure of such biologically active molecules.

Contributions to Polymer Chemistry and Advanced Material Science

The applications of this compound extend beyond organic synthesis into the realm of polymer chemistry and materials science, where its unique unsaturated structure is exploited.

Research has identified this compound as an effective reaction regulator in the formation of fluoropolyether gels. In these systems, it functions as a hydrosilylation addition reaction regulator. google.com The terminal alkyne (triple bond) of the molecule plays a crucial role in controlling the reaction rate, which is essential for achieving the desired gel properties and ensuring a controlled curing process.

The presence of the terminal triple bond in this compound makes it a valuable component in the development of controlled crosslinking systems. Its structure allows for specific reactions that lead to the formation of a polymer network. This controlled crosslinking is fundamental in creating advanced materials with tailored mechanical and physical properties, and the compound's triple bond is specifically leveraged for this purpose.

Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial intermediate in the manufacturing of complex organic molecules and active pharmaceutical ingredients (APIs). nordmann.global Its structural features are particularly amenable to the construction of larger, more complex molecular frameworks required for therapeutic agents.

One of the most notable industrial applications of this compound is as an intermediate in the synthesis of Vitamin A and its derivatives, such as retinyl acetate. chembk.com The Isler method, a classic route for Vitamin A synthesis, utilizes derivatives of this compound. The process often involves the rearrangement of this C6 building block to form an unsaturated aldehyde, which can then be coupled with a larger C14 component to construct the full carbon skeleton of Vitamin A, followed by hydrogenation and dehydration steps. mdpi.com

Beyond vitamins, research has demonstrated the utility of this compound in the synthesis of other biologically active compounds. For instance, it is involved in the synthesis of cytotoxic compounds like pluraflavin A aglycon, highlighting its role in the development of potential new therapeutic agents. The reactivity of its isomers, such as (Z)-3-Methylpent-2-en-4-yn-1-ol, is also harnessed in the synthesis of various pharmaceutical compounds, where it acts as a pivotal intermediate for molecular modifications to create novel drug candidates. lookchem.com

The table below summarizes key research findings on the application of this compound and its derivatives as pharmaceutical intermediates.

| Application/Product | Intermediate Compound | Key Transformation | Research Finding |

| Vitamin A Synthesis | This compound | Allylic Rearrangement | Serves as a C6 building block which, after rearrangement to an E/Z mixture of 3-methyl-2-penten-4-al, can be reacted with a C14 compound to form Vitamin A. mdpi.com |

| Vitamin A Acetate | This compound | Isler Method | Industrially significant as an intermediate in the synthesis of retinyl acetate. chembk.com |

| Cytotoxic Compounds | This compound | Complex Biochemical Pathways | Involved in the synthesis of compounds such as pluraflavin A aglycon, essential for developing new therapeutic agents. |

| Novel Drug Candidates | (Z)-3-Methylpent-2-en-4-yn-1-ol | Structural Modification | An important intermediate in the synthesis of pharmaceutical compounds, enabling the creation of new drug candidates. lookchem.com |

Stereoselective Synthesis Methodologies Incorporating this compound

The chiral center at the C3 position of this compound makes it a valuable substrate for stereoselective synthesis. Methodologies that can control the stereochemical outcome of reactions involving this alcohol or its derivatives are crucial for producing enantiomerically pure compounds, a common requirement for modern pharmaceuticals.

Asymmetric synthesis methods, which utilize chiral catalysts or reagents, are employed to control the formation of the desired stereoisomer. ontosight.ai For related chiral alkyne alcohols, the inherent chirality is leveraged in asymmetric synthesis to produce specific pharmaceutical intermediates.

One of the key techniques for obtaining enantiomerically pure forms of compounds structurally similar to this compound is enzyme-mediated kinetic resolution. For example, the lipase-mediated kinetic resolution of racemic 5-(trimethylsilyl)pent-1-en-4-yn-3-ol has been successfully used. This biocatalytic approach allows for the separation of enantiomers, providing access to the chiral building blocks necessary for the total synthesis of all stereoisomers of natural products like notoincisol A. acs.org This strategy was instrumental in assigning the absolute configuration of the natural product. acs.org

The stereochemistry of derivatives, such as the (Z)- and (E)- isomers of 3-methyl-2-penten-4-yn-1-ol, significantly influences intermolecular interactions and the pathways of subsequent reactions, including cycloadditions. Furthermore, the reactivity of this compound in reactions like nordmann.global-sigmatropic rearrangements can lead to the formation of new stereocenters, with the potential for stereocontrol. tandfonline.com Hydrosilylation reactions using palladium catalysts are also noted for their application in asymmetric synthesis, although the specific stereoselective outcomes for this compound depend heavily on the catalyst and reaction conditions. researchgate.net

The following table details some of the stereoselective synthesis methodologies applied to this compound and related structures.

| Methodology | Substrate/Compound | Reagent/Catalyst | Outcome |

| Asymmetric Synthesis | 1-Penten-4-yn-3-ol derivatives | Chiral Catalysts/Reagents | Controlled formation of the desired stereochemistry at the chiral center and double bond. ontosight.ai |

| Lipase-Mediated Kinetic Resolution | rac-5-(trimethylsilyl)pent-1-en-4-yn-3-ol | Lipase PS, Vinyl Acetate | Separation of enantiomers (R)-acetate and (S)-alcohol, providing access to enantiopure chiral building blocks. acs.org |

| nordmann.global-Sigmatropic Rearrangement | 3-methyl-1-penten-4-yn-3-yl benzenesulfenate | Phenylsulfenyl chloride | Synthesis of 3-methyl-1,2,4-pentatrienyl phenyl sulfoxide. tandfonline.com |

| Stereoselective Synthesis | Diacetylene carbinol | Various | Synthesis of (Z)-5-trimethylsilyl-2-penten-4-yn-1-ol, demonstrating the versatility of acetylenic intermediates. |

Spectroscopic and Structural Elucidation in Mechanistic Investigations

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 3-Methyl-1-penten-4-yn-3-ol and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the context of reaction monitoring, NMR can track the disappearance of starting material and the appearance of products in real-time. For instance, during the allylic rearrangement of this compound to its isomers, cis- and trans-3-methyl-2-penten-4-yn-1-ol, changes in the chemical shifts and coupling constants of the vinylic and methyl protons can be observed.

¹H NMR Spectral Data:

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments. The vinyl protons of the -CH=CH₂ group typically appear as multiplets in the downfield region, while the methyl protons show a singlet. The hydroxyl proton presents as a broad singlet, and the acetylenic proton also gives a characteristic singlet. In a study of a related compound, 3-methyl-1,4-pentadiyne-3-ol, the methyl group resonance was found at 1.65 ppm, and the OH proton signals were broad, appearing at 3.50 and 4.10 ppm. mdpi.com

¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides further structural confirmation by identifying the carbon skeleton. The carbon atoms of the alkyne, alkene, tertiary alcohol, and methyl groups resonate at distinct chemical shifts.

Table 1: Representative NMR Data for Related Structures

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 3-Methyl-1,4-pentadiyne-3-ol | 1.65 (s, 3H, CH₃), 2.45 (d, 1H), 2.53 (d, 1H), 2.62 (s, 1H, ≡CH), 2.67 (s, 1H, ≡CH), 2.73 (s, 1H, ≡CH), 3.50 (s, 1H, OH), 4.10 (s, 2H, OH) mdpi.com | Data not explicitly provided in the search results. |

| N-Tosyl-O-(3-methylpenten-4-yn-3-yl)carbamate | Data not explicitly provided in the search results. | Data not explicitly provided in the search results. |

This table is illustrative and based on data for a structurally similar compound due to the limited availability of complete spectral assignments for this compound in the provided search results.

Mass Spectrometry in Elucidating Fragmentation Pathways and By-product Identification

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and identifying its fragmentation patterns, which aids in structural confirmation. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) of 96.13. sigmaaldrich.com

In the analysis of related α-alkynols, common fragmentation pathways include α-cleavage. For example, in the mass spectrum of 3-methyl-1,4-pentadiyne-3-ol, fragments at m/z = 79 (resulting from the loss of a methyl group, M⁺-CH₃) and m/z = 69 are observed due to α-fragmentation. mdpi.com Another characteristic fragmentation for some alcohols is the loss of a water molecule.

During synthetic procedures, MS coupled with a separation technique like Gas Chromatography (GC-MS) is invaluable for identifying by-products in complex reaction mixtures. For instance, in the synthesis of 3-methyl-1,4-pentadiyne-3-ol, by-products such as 3,6-dimethyl-1,4,7-octatriyne-3,6-diol and 3-ethynyl-5-methyl-1,6-heptadiyne-3,5-diol were identified using spectroscopic methods including mass spectrometry. mdpi.com

Table 2: Expected and Observed Mass Spectrometry Fragments

| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |

|---|---|---|---|

| This compound | 96.13 sigmaaldrich.com | Not explicitly detailed in search results. | Expected to include α-cleavage and loss of small neutral molecules. |

| 3-Methyl-1,4-pentadiyne-3-ol | 94 (low intensity) mdpi.com | 79 (base peak), 65, 53 mdpi.com | M⁺-CH₃, elimination of CO from [M-1]⁺, cleavage of C₂H₂ mdpi.com |

| 3-ethynyl-5-methyl-1,6-heptadiyne-3,5-diol | Not explicitly detailed in search results. | 69, 79 mdpi.com | α-fragmentation mdpi.com |

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Intermediates

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound and its reaction intermediates. The presence of characteristic absorption bands confirms the structure of the molecule.

For this compound, the key IR absorptions would be:

O-H stretch: A broad band around 3400 cm⁻¹ for the hydroxyl group.

C≡C-H stretch: A sharp band around 3300 cm⁻¹ for the terminal alkyne.

C≡C stretch: A weak band around 2100 cm⁻¹.

C=C stretch: A band around 1640 cm⁻¹.

During a reaction, such as the hydrogenation of the triple bond, IR spectroscopy can monitor the disappearance of the alkyne-related absorptions and the appearance of new bands corresponding to the resulting alkene or alkane. For example, in the synthesis of 3-methyl-1,4-pentadiyne-3-ol, characteristic IR absorptions were observed at 3450 cm⁻¹ (broad), 3280 cm⁻¹, and 2110 cm⁻¹. mdpi.com

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) | Compound Example |

|---|---|---|

| Hydroxyl (O-H) | ~3400 (broad) | This compound |

| Terminal Alkyne (C≡C-H) | ~3300 | This compound |

| Alkyne (C≡C) | ~2100 | 3-Methyl-1,4-pentadiyne-3-ol (2110 cm⁻¹) mdpi.com |

| Alkene (C=C) | ~1640 | This compound |

Chromatographic Methods for Product Separation and Purity Assessment in Complex Reaction Mixtures

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): GC is widely used to monitor the progress of reactions involving volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of components in a mixture. For example, in the rearrangement of 3-methyl-1,4-pentadiyne-3-ol, GC was used to determine the yield of the product, E/Z-3-methyl-2-penten-4-ynal. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique. For compounds like 3-methyl-3-penten-1-yne, a reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and an acid (phosphoric or formic) has been described. sielc.com This method can be scaled up for preparative separation to isolate impurities. sielc.comsielc.com

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of the starting material and the appearance of the product can be visualized.

Column Chromatography: For the purification of products on a larger scale, column chromatography is often employed. In the synthesis of 3-methyl-1,4-pentadiyne-3-ol, the residue from sublimation was chromatographed on silica (B1680970) to isolate by-products. mdpi.com

Table 4: Chromatographic Methods and Their Applications

| Chromatographic Technique | Application | Example |

|---|---|---|

| Gas Chromatography (GC) | Reaction monitoring, Purity assessment | Determining the yield of E/Z-3-methyl-2-penten-4-ynal in a rearrangement reaction. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Separation of isomers and impurities, Purity assessment sielc.com | Analysis of 3-methyl-3-penten-1-yne using a reverse-phase column. sielc.com |

| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring | Tracking the conversion of this compound. |

| Column Chromatography | Product purification and isolation of by-products mdpi.com | Isolation of 3,6-dimethyl-1,4,7-octatriyne-3,6-diol and 3-ethynyl-5-methyl-1,6-heptadiyne-3,5-diol. mdpi.com |

Theoretical and Computational Chemistry Studies of 3 Methyl 1 Penten 4 Yn 3 Ol and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 3-methyl-1-penten-4-yn-3-ol. These computational techniques solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Detailed calculations reveal the molecule's most stable three-dimensional conformations, which are governed by a delicate balance of steric hindrance between the methyl, vinyl, and ethynyl (B1212043) groups, and electrostatic interactions involving the polar hydroxyl group. The orientation of the hydroxyl group is a key factor, influenced by its potential to form intramolecular hydrogen bonds with the π-electron systems of the adjacent double or triple bonds.

The electronic distribution, characterized by molecular orbital shapes and energies (HOMO-LUMO gap), dictates the molecule's reactivity. The regions of high electron density (nucleophilic centers), such as the oxygen atom and the π-systems of the alkene and alkyne, and regions of low electron density (electrophilic centers) can be mapped. This "reactivity profile" helps predict how the molecule will interact with various reagents. For instance, the π-bonds are susceptible to electrophilic attack, while the hydroxyl group can act as a nucleophile or a proton donor. Computational models can predict various properties that correlate with experimental spectroscopic data, validating the theoretical model.

Table 1: Calculated Electronic Properties of this compound

| Property | Description | Typical Calculated Value/Insight |

| Dipole Moment | A measure of the overall polarity of the molecule. | Non-zero, indicating asymmetric charge distribution, primarily due to the hydroxyl group. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Localized on the π-systems of the double and triple bonds, indicating these are primary sites for electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Associated with the σ* orbitals of the C-O and C-H bonds, relevant in reduction or substitution reactions. |

| Electrostatic Potential | A map of charge distribution on the molecular surface. | Negative potential around the oxygen atom and π-clouds; positive potential around the hydroxyl hydrogen. |

| Rotational Barriers | Energy required to rotate around single bonds (e.g., C-C bonds). | Low activation barriers, suggesting significant conformational flexibility at room temperature. |

Computational Analysis of Reaction Pathways and Transition State Modeling

Computational chemistry is an indispensable tool for elucidating the complex reaction mechanisms that this compound can undergo. By modeling the potential energy surface of a reaction, chemists can map out the most likely pathway from reactants to products, including the identification of short-lived intermediates and high-energy transition states.

A significant reaction for this molecule is the allylic rearrangement, where it can isomerize to form cis- and trans-3-methyl-2-penten-4-yn-1-ol. Transition state modeling for this reaction involves calculating the geometry and energy of the high-energy species that exists fleetingly between the reactant and the product. The calculated activation energy for this transition state determines the theoretical reaction rate, which can then be compared with experimental kinetic data.

Furthermore, computational studies can explore reactions involving catalysts. For example, the hydrogenation of the double or triple bond using palladium catalysts can be modeled to understand selectivity. Similarly, the mechanism of its reaction with a ruthenium vinyl carbene to create a ten-membered ruthenacycle can be investigated, providing insight into the intricate steps of organometallic catalysis. By comparing different potential pathways, these models can explain or predict reaction outcomes, such as chemoselectivity (e.g., reaction at the alkene vs. the alkyne) and stereoselectivity. mdpi.comua.edu

Table 2: Example of a Computationally Modeled Reaction Pathway (Hypothetical Allylic Rearrangement)

| Reaction Step | Description | Relative Energy (kJ/mol) | Key Structural Features |

| Reactant | This compound | 0 (Reference) | Tertiary alcohol with vinyl and ethynyl groups. |

| Transition State | mdpi.com-Sigmatropic shift of the hydroxyl group. | +120 (Calculated Barrier) | Partially broken C-O bond; partially formed O-C bond at the terminal vinyl carbon. |

| Intermediate | A transient species post-rearrangement. | +30 | May involve a carbocation or a concerted bond reorganization. |

| Product | E/Z-3-Methyl-2-penten-4-yn-1-ol | -15 (Thermodynamically Favored) | Primary alcohol; internal double bond. |

Molecular Dynamics Simulations of Intermolecular Interactions in Catalytic Systems

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to model the behavior of larger systems over time, such as this compound in a solvent or interacting with a catalyst surface. MD simulations apply classical mechanics to predict the trajectories, interactions, and conformational changes of hundreds or thousands of molecules simultaneously. nih.gov

In a catalytic system, MD simulations can provide an atomistic view of how the substrate, this compound, approaches and binds to the active site of a catalyst, such as a metal nanoparticle or an enzyme. nih.govmdpi.com These simulations reveal the crucial non-covalent interactions—hydrogen bonds, van der Waals forces, and electrostatic interactions—that orient the substrate for reaction. nih.govresearchgate.net For instance, the hydroxyl group of the molecule could form a key hydrogen bond with a functional group on a catalyst, anchoring it in a specific pose that favors the desired transformation.

Table 3: Key Intermolecular Interactions in a Catalytic System Involving this compound

| Interaction Type | Description | Example in System |

| Hydrogen Bonding | Strong electrostatic attraction between a hydrogen atom on an electronegative atom (like the -OH group) and another electronegative atom. | The molecule's -OH group acting as a donor to an oxygen or nitrogen atom on a catalyst surface. |

| π-Cation Interaction | Attraction between a cation (e.g., a metal ion in a catalyst) and the electron cloud of the alkene or alkyne group. | A positively charged metal center in a catalyst coordinating with the C=C or C≡C bond. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings or other π-systems. | Interaction between the molecule's π-bonds and an aromatic residue in a biocatalyst or a ligand on a metal catalyst. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from temporary dipoles. | General non-specific attractions that help stabilize the substrate within the catalyst's binding pocket. |

Structure-Activity Relationship (SAR) Investigations in Related Chemical Systems

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its reactivity or biological activity. For this compound, SAR investigations involve comparing its reactivity to that of structurally similar molecules to identify which functional groups are responsible for its characteristic chemical behavior. rsc.org

Computational SAR, often termed Quantitative Structure-Activity Relationship (QSAR), uses molecular descriptors calculated from the chemical structure to build mathematical models that predict activity. researchgate.net For example, by comparing the reactivity of this compound with its analogs, key structural determinants can be identified:

The Alkyne Group: Comparing it to 4-methyl-1-penten-3-ol, which lacks the triple bond, would highlight the alkyne's role in specific reactions like acid-catalyzed rearrangements or its utility as a precursor in synthesis.

The Vinyl Group: Its presence is essential for the characteristic allylic rearrangement.

Steric Hindrance: Replacing the methyl group with a larger group, or adding a bulky substituent like a phenyl group (as in 3-methyl-1-phenyl-1-penten-4-yn-3-ol), would likely reduce reaction rates at the tertiary carbon due to increased steric hindrance.

These comparative studies, both experimental and computational, are crucial for rationally designing molecules with tailored reactivity for applications in organic synthesis or materials science. rsc.org

Table 4: SAR Comparison of this compound and Related Analogs

| Compound | Key Structural Difference from Target | Predicted Impact on Reactivity |

| This compound | (Reference Compound) | Exhibits both alkene and alkyne reactivity; undergoes allylic rearrangement. |

| 4-Methyl-1-penten-3-ol | Lacks the C≡C triple bond. | Lower reactivity in acid-catalyzed rearrangements; cannot undergo reactions specific to alkynes. |

| 3-Methyl-1-penten-3-ol | Lacks the C≡C triple bond, has an ethyl group instead of ethynyl. | Does not undergo alkyne chemistry; reactivity centered on the alkene and tertiary alcohol. |

| 3-Methyl-1-phenyl-1-penten-4-yn-3-ol | Phenyl group substituted at C1. | Increased steric hindrance may slow reactions at the tertiary carbon; increased lipophilicity. |

| 3-Methyl-1,4-pentadiyne-3-ol mdpi.com | Contains a second C≡C bond instead of a C=C bond. | Different rearrangement pathways; potential building block for different synthetic targets like carotenoids. mdpi.com |

Future Research Directions and Emerging Frontiers for 3 Methyl 1 Penten 4 Yn 3 Ol

Exploration of Novel and Efficient Synthetic Pathways

While established methods for the synthesis of 3-methyl-1-penten-4-yn-3-ol exist, ongoing research is focused on developing more efficient, greener, and cost-effective pathways. chemicalbook.comgychbjb.com A key area of exploration is the development of transition-metal-free synthetic methods. For instance, a mild and efficient method for the alkynylation of arylacetylenes with ketones has been developed using tert-BuOK under solvent-free conditions, providing good to excellent yields of tertiary propargylic alcohols. researchgate.net

Future research may focus on:

Flow Chemistry: Continuous-flow liquid-phase conditions for reactions such as the hydrogenation of this compound could offer improved control over reaction parameters and higher yields.

Green Solvents: Investigating the use of more environmentally friendly solvents or solvent-free conditions to reduce the environmental impact of the synthesis. researchgate.net

Alternative Catalysts: Exploring the use of earth-abundant metal catalysts or organocatalysts to replace more expensive and toxic heavy metal catalysts.

A recent study improved the synthesis process of this compound by optimizing the choice of metal reagent, catalyst, and polymerization inhibitors, achieving a GC purity of over 98% and a molar yield of 71.04%. gychbjb.com

Development of Highly Selective and Sustainable Catalytic Systems

The development of highly selective and sustainable catalytic systems is a major frontier in the application of this compound. The presence of both a double and a triple bond offers multiple sites for catalytic transformation, making selectivity a key challenge.

Future research directions include:

Selective Hydrogenation: While the partial hydrogenation of acetylenic compounds is a crucial step in the synthesis of Z-alkenes, current selectivities are not always satisfactory. admin.chpolimi.it The development of catalysts that can selectively hydrogenate the alkyne group without affecting the alkene group is a significant area of research. admin.chchinesechemsoc.org Supported ligand-modified palladium nanoparticles have shown promise in this area. polimi.it

Rearrangement Reactions: The allylic rearrangement of this compound to form isomers of 3-methyl-2-penten-4-yn-1-ol is an important industrial reaction. sigmaaldrich.comchemicalbook.com Research into more efficient and selective catalysts for this rearrangement, such as solid acid catalysts or acidic ionic liquids, is ongoing. chemicalbook.comgoogle.com

Sustainable Catalysts: The use of ceria and other earth-abundant materials as catalysts for selective hydrogenation is a promising avenue for developing more sustainable chemical processes. acs.org

Expansion of Applications in Novel Materials Science and Biomedical Fields

The unique chemical properties of this compound and its derivatives make them attractive building blocks for new materials and potential biomedical applications.

Materials Science:

Polymers: Propargyl alcohols can be used in polymerization reactions to create cross-linked structures in polymers, enhancing their strength and durability. atamanchemicals.comsci-hub.se The incorporation of propargyl alcohol propoxylate in polymer chains can improve thermal stability, mechanical strength, and chemical resistance. rawsource.com

Advanced Materials: As a precursor to advanced materials, propargyl alcohol can be used in "click chemistry" reactions to create materials with enhanced properties for use in coatings, adhesives, and electronics. rawsource.com

Biomedical Fields:

Drug Discovery: The enyne structural motif is found in some natural products, and the functional groups of this compound make it a candidate for derivatization in drug discovery programs. wikipedia.orgtcichemicals.com

Bioorthogonal Chemistry: Alkynes are used as bioorthogonal reporters, allowing for the study of biological processes in living systems without interfering with them. The alkyne group in this compound could potentially be utilized in this context. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning is set to revolutionize organic synthesis, and the study of this compound is no exception.

Key areas for integration include:

Reaction Prediction: AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including the yield and selectivity of reactions involving this compound. mdpi.combohrium.comijsetpub.com

Catalyst Discovery: Machine learning can accelerate the discovery of new catalysts by screening large numbers of potential candidates for specific transformations. scispace.com

Process Optimization: AI can be used to optimize reaction conditions, such as temperature, pressure, and catalyst loading, to maximize the yield and efficiency of synthetic processes. scispace.comneovarsity.org

Computational Analysis: Density functional theory (DFT) and other computational methods can provide insights into reaction mechanisms, helping to guide the design of new experiments and catalysts. acs.orgresearchgate.net

By leveraging the power of AI and machine learning, researchers can accelerate the pace of discovery and innovation in the chemistry of this compound and related compounds.

Q & A

Basic Research Questions

Q. How is 3-Methyl-1-penten-4-yn-3-ol synthesized, and what are the key considerations for ensuring reaction efficiency?

- Methodological Answer : The compound is synthesized via the addition of calcium acetylene to methyl ketene, generating calcium 2-ethynyl-1-vinylethanol, followed by displacement to yield the final product . Key considerations include maintaining anhydrous conditions to prevent side reactions and monitoring reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC). Post-synthesis, fractional distillation (63–65°C at 100 mmHg) is recommended for purification due to its boiling point .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Safety measures include:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 5.02 mmHg at 25°C) .

- Waste disposal : Classify waste as hazardous and collaborate with certified disposal agencies to comply with REACH regulations .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Distillation : Optimal at reduced pressure (63–65°C/100 mmHg) due to its low boiling point .

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients for small-scale purification. Confirm purity via GC-MS or refractive index (n20/D 1.446) .

Advanced Research Questions

Q. What strategies are effective in controlling regioselectivity during the hydrogenation of this compound?

- Methodological Answer :

- Catalyst selection : Lindlar catalyst (Pd/CaCO₃) ensures partial hydrogenation to cis-alkenes, while ligand-modified Pd nanoparticles in continuous-flow systems enhance selectivity for terminal alkynes .

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize intermediates and reduce side reactions. Monitor progress using in-situ IR spectroscopy to track alkyne-to-alkene conversion .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Expect signals at δ 1.8–2.1 ppm (methyl groups), δ 4.5–5.5 ppm (vinyl protons), and δ 2.5–3.0 ppm (acetylenic protons). 2D COSY and HSQC confirm coupling patterns .

- IR : Strong absorption at ~3300 cm⁻¹ (O-H stretch) and ~2100 cm⁻¹ (C≡C stretch) . Discrepancies in these peaks may indicate oxidation or hydration byproducts.

Q. What mechanistic insights explain the allyl rearrangement observed in reactions involving this compound?

- Methodological Answer : Allyl rearrangements proceed via carbocation intermediates stabilized by the adjacent hydroxyl group. Ruthenium vinyl carbene complexes facilitate 1,2-migrations, as shown in propargyl alcohol reactions . Stereochemical outcomes (e.g., retention of configuration) can be analyzed using chiral GC or circular dichroism (CD) spectroscopy .

Q. How do solvent polarity and temperature influence the reaction kinetics of this compound in organometallic reactions?

- Methodological Answer :

- Polarity : Low-polarity solvents (e.g., hexane) favor slower, controlled reactions with organometallic reagents, reducing undesired polymerization.

- Temperature : Cryogenic conditions (−78°C) suppress side reactions in Grignard additions, while elevated temperatures (40–60°C) accelerate Pd-catalyzed couplings .

Data Analysis and Contradiction Resolution

Q. How can conflicting results in catalytic hydrogenation studies be reconciled?

- Methodological Answer : Discrepancies in selectivity (e.g., cis/trans ratios) may arise from catalyst poisoning or solvent impurities. Validate results using:

- Control experiments : Compare fresh vs. recycled catalysts.

- Surface characterization : Employ TEM or XPS to assess catalyst morphology and ligand coverage .

Q. What analytical techniques resolve ambiguities in structural elucidation caused by isomerism?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.